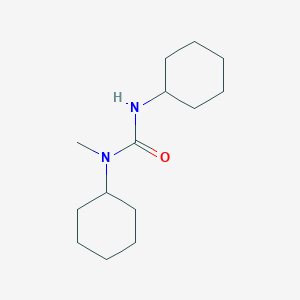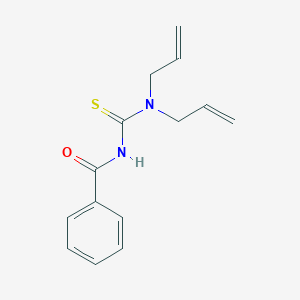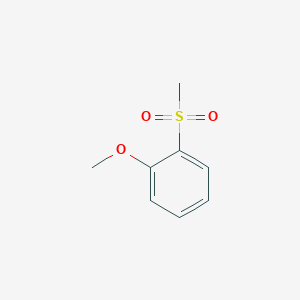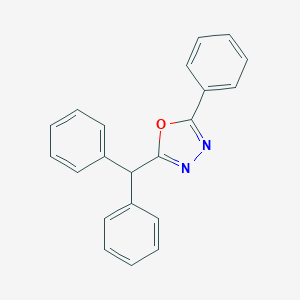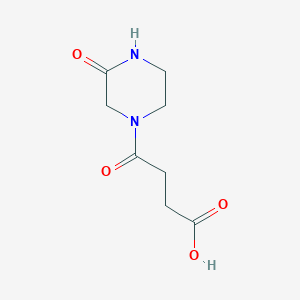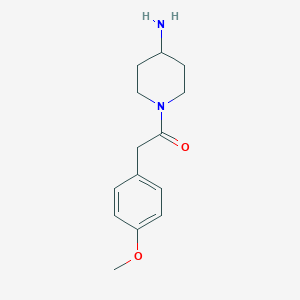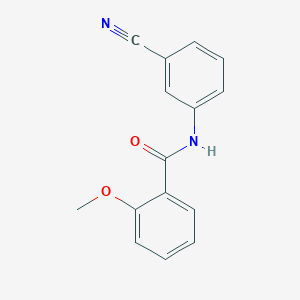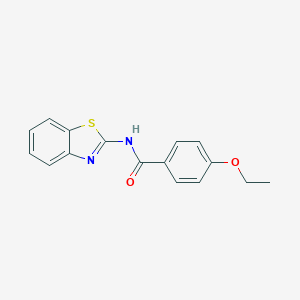
N-(1,3-benzothiazol-2-yl)-4-ethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-benzothiazol-2-yl)-4-ethoxybenzamide, also known as BZB, is a chemical compound that has been extensively studied for its potential applications in scientific research. BZB is a benzothiazole derivative that has been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. In
作用機序
The exact mechanism of action of N-(1,3-benzothiazol-2-yl)-4-ethoxybenzamide is not fully understood, but it is believed to act through multiple pathways. N-(1,3-benzothiazol-2-yl)-4-ethoxybenzamide has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, as well as the activation of NF-κB, a transcription factor that plays a key role in inflammation. N-(1,3-benzothiazol-2-yl)-4-ethoxybenzamide has also been shown to possess antioxidant activity, which may contribute to its neuroprotective effects.
生化学的および生理学的効果
N-(1,3-benzothiazol-2-yl)-4-ethoxybenzamide has been shown to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species (ROS) and lipid peroxidation, which can contribute to oxidative stress and damage to cells. N-(1,3-benzothiazol-2-yl)-4-ethoxybenzamide has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which can help to protect cells from oxidative damage. In addition, N-(1,3-benzothiazol-2-yl)-4-ethoxybenzamide has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in the growth and survival of neurons.
実験室実験の利点と制限
One of the advantages of using N-(1,3-benzothiazol-2-yl)-4-ethoxybenzamide in lab experiments is its wide range of biological activities. N-(1,3-benzothiazol-2-yl)-4-ethoxybenzamide has been shown to possess anti-inflammatory, antioxidant, and neuroprotective effects, making it a promising candidate for the treatment of various diseases. However, one of the limitations of using N-(1,3-benzothiazol-2-yl)-4-ethoxybenzamide in lab experiments is its potential toxicity. N-(1,3-benzothiazol-2-yl)-4-ethoxybenzamide has been shown to be toxic to certain cell types at high concentrations, and more research is needed to determine its safety profile.
将来の方向性
There are several future directions for research on N-(1,3-benzothiazol-2-yl)-4-ethoxybenzamide. One area of research is the development of N-(1,3-benzothiazol-2-yl)-4-ethoxybenzamide analogs with improved pharmacological properties. Another area of research is the investigation of the potential therapeutic applications of N-(1,3-benzothiazol-2-yl)-4-ethoxybenzamide in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Additionally, more research is needed to determine the safety and toxicity profile of N-(1,3-benzothiazol-2-yl)-4-ethoxybenzamide, as well as its potential interactions with other drugs.
合成法
N-(1,3-benzothiazol-2-yl)-4-ethoxybenzamide can be synthesized using a variety of methods, including the reaction of 2-aminobenzothiazole with 4-ethoxybenzoyl chloride in the presence of a base such as triethylamine. Other methods include the reaction of 2-aminobenzothiazole with 4-ethoxybenzoyl isothiocyanate or 4-ethoxybenzoyl azide.
科学的研究の応用
N-(1,3-benzothiazol-2-yl)-4-ethoxybenzamide has been extensively studied for its potential applications in scientific research. It has been shown to possess anti-inflammatory, antioxidant, and neuroprotective effects, making it a promising candidate for the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. N-(1,3-benzothiazol-2-yl)-4-ethoxybenzamide has also been shown to possess antitumor and antiviral activities, making it a potential candidate for the treatment of cancer and viral infections.
特性
CAS番号 |
139233-23-1 |
|---|---|
製品名 |
N-(1,3-benzothiazol-2-yl)-4-ethoxybenzamide |
分子式 |
C16H14N2O2S |
分子量 |
298.4 g/mol |
IUPAC名 |
N-(1,3-benzothiazol-2-yl)-4-ethoxybenzamide |
InChI |
InChI=1S/C16H14N2O2S/c1-2-20-12-9-7-11(8-10-12)15(19)18-16-17-13-5-3-4-6-14(13)21-16/h3-10H,2H2,1H3,(H,17,18,19) |
InChIキー |
UQAGFMKLHGHQIQ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=NC3=CC=CC=C3S2 |
正規SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=NC3=CC=CC=C3S2 |
ピクトグラム |
Irritant |
同義語 |
N-(1,3-benzothiazol-2-yl)-4-ethoxybenzamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



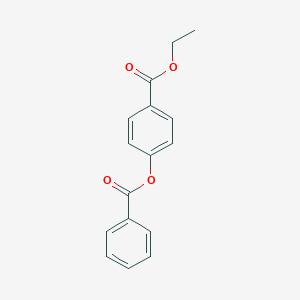
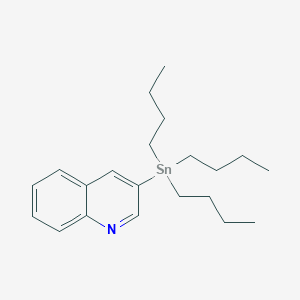
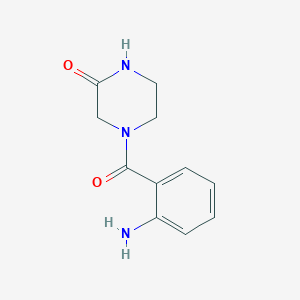
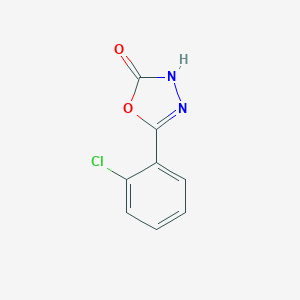
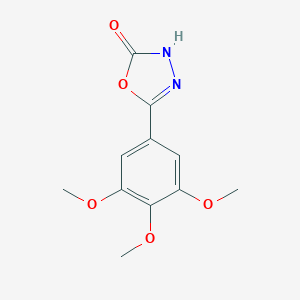
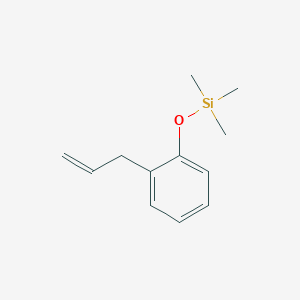
![4-[Cyclohexyl(methyl)amino]-4-oxobutanoic acid](/img/structure/B185398.png)
